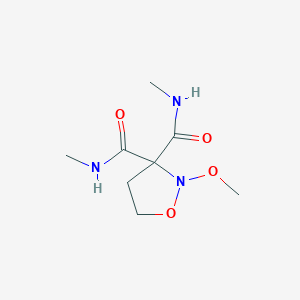
2-甲氧基-异噁唑烷-3,3-二甲酰胺双甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide is a chemical compound that contains a total of 30 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, and 2 secondary amides (aliphatic) .
Synthesis Analysis
The synthesis of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide involves reactions catalyzed by Lewis acids . The acid-catalyzed 1,2-rearrangement of 2-methoxy-isoxazolidine-2,3-dicarboxylic acid ester with migration of the ester group to the N atom is a key step in the synthesis .Molecular Structure Analysis
The molecular structure of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide includes a five-membered ring and two secondary amides . It also contains 2 double bonds and 3 rotatable bonds .Chemical Reactions Analysis
The chemical reactions of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide are influenced by the presence of an external nucleophile or a reducing agent . The reaction is suppressed in the presence of these substances .科学研究应用
Pharmaceutical Research
This compound, with its complex structure that includes secondary amides and a five-membered ring , is likely to be a target for pharmaceutical research . Its unique chemical properties could make it a candidate for drug development, particularly as a building block for creating novel pharmaceuticals that require specific spatial configurations.
Material Science
The presence of multiple bonds and rotatable bonds suggests that this compound could be used in material science for the development of new polymers or as a monomer for creating complex polymer structures . Its molecular flexibility might be advantageous in creating materials with specific mechanical properties.
Biochemistry
In biochemistry, the compound’s secondary amides could be of interest for enzyme-substrate interaction studies . Understanding how these functional groups interact with biological macromolecules can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Organic Synthesis
As a reagent, this compound could be used in organic synthesis to introduce specific functional groups into larger molecules . Its reactive sites could be exploited to create a wide variety of derivatives, which can then be used for further chemical transformations.
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or a reagent in chromatography or spectrometry methods . Its distinct chemical signature would make it useful for calibrating instruments or as a comparison standard in quantitative analyses.
Agricultural Chemistry
The compound’s potential bioactivity makes it a candidate for the development of new agrochemicals . Its structure could be the basis for creating pesticides or herbicides with novel modes of action.
Environmental Science
In environmental science, the study of this compound’s degradation products and their environmental impact could be significant . Understanding its breakdown pathways can help in assessing its long-term effects on ecosystems.
Fluorescence Sensing
The compound could be explored for use in fluorescence sensing applications. The guest-encapsulation strategy in metal–organic frameworks (MOFs) is a promising area where such compounds can be integrated for ratiometric fluorescence sensing and visible detection applications .
作用机制
Target of Action
It’s known that the compound undergoes reactions catalyzed by lewis acids .
Mode of Action
The compound exhibits a synchronous mechanism of the acid-catalyzed 1,2-rearrangement with migration of the ester group to the N atom . The reaction is suppressed in the presence of an external nucleophile or a reducing agent .
属性
IUPAC Name |
2-methoxy-3-N,3-N'-dimethyl-1,2-oxazolidine-3,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-9-6(12)8(7(13)10-2)4-5-15-11(8)14-3/h4-5H2,1-3H3,(H,9,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSTVCRLGBGGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCON1OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

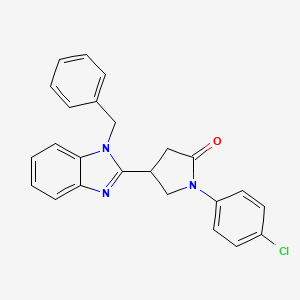
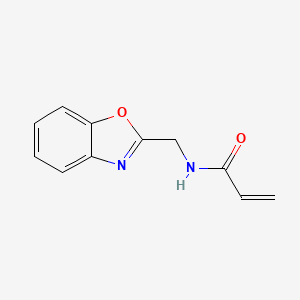

![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)
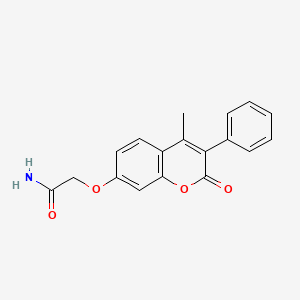
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)
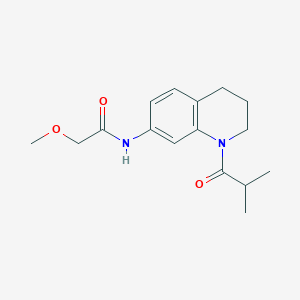
![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)
![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)
![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)
![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)